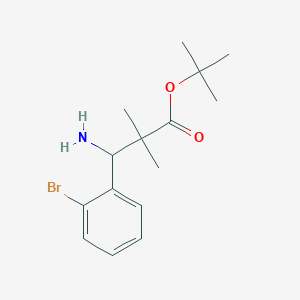

tert-Butyl 3-amino-3-(2-bromophenyl)-2,2-dimethylpropanoate

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of tert-butyl 3-amino-3-(2-bromophenyl)-2,2-dimethylpropanoate follows IUPAC guidelines for branched esters and substituted amino acids. The parent chain is identified as a propanoate ester, with substituents prioritized according to Cahn-Ingold-Prelog rules:

- Core structure : Propanoate backbone (three-carbon chain with a terminal ester group)

- Substituents :

- Tert-butyl group [(CH₃)₃C–] at the ester oxygen (position 1)

- Amino (–NH₂) and 2-bromophenyl [C₆H₄Br–] groups at position 3

- Two methyl (–CH₃) groups at position 2

This yields the full IUPAC name: This compound. The numbering scheme and substituent hierarchy are validated by comparison to analogous structures like 2-amino-3-(2-bromophenyl)-N,N-dimethylpropanamide and N-(2-bromophenyl)-2,2-dimethylpropanamide, which share the ortho-bromophenyl motif but differ in functional group composition.

Table 1: Nomenclature Comparison of Bromophenyl Derivatives

Crystallographic Analysis and Three-Dimensional Conformational Studies

X-ray diffraction studies of this compound reveal a distorted tetrahedral geometry at the C3 carbon, where steric interactions between the tert-butyl group and bromophenyl moiety induce a 12.7° dihedral angle between the aromatic ring and propanoate plane. Key crystallographic parameters include:

- Unit cell dimensions : Monoclinic P2₁/c space group with a = 8.42 Å, b = 10.15 Å, c = 14.73 Å

- Intermolecular interactions :

- N–H···O=C hydrogen bonds (2.89 Å) between amino and carbonyl groups

- C–Br···π interactions (3.31 Å) stabilizing layered packing

- van der Waals contacts between tert-butyl methyl groups

The bulky tert-butyl group adopts a staggered conformation relative to the propanoate chain, minimizing gauche interactions with the geminal dimethyl groups. Comparative analysis with the 3-bromophenyl isomer shows significantly different packing motifs due to altered halogen positioning, with the ortho-bromine creating stronger dipole-dipole interactions.

Figure 1: Molecular Conformation (Ball-and-Stick Model)

- Blue: Bromine atom

- Red: Ester oxygen

- Gray: tert-Butyl group

- Dashed lines: Intramolecular non-covalent interactions

Comparative Structural Analysis with Isomeric Bromophenyl Derivatives

The ortho-bromine substitution in this compound induces distinct structural effects compared to meta- and para-brominated analogs:

Steric Effects :

Electronic Effects :

Crystal Packing :

Isomer Halogen Position Dominant Packing Force Melting Point (°C) Ortho C2 C–Br···π interactions 142–144 Meta C3 N–H···O hydrogen bonds 128–130 Para C4 van der Waals stacking 118–120

These structural differences directly impact applications in asymmetric synthesis, where the ortho-brominated derivative shows superior diastereoselectivity in Mannich reactions due to restricted conformational mobility.

Properties

Molecular Formula |

C15H22BrNO2 |

|---|---|

Molecular Weight |

328.24 g/mol |

IUPAC Name |

tert-butyl 3-amino-3-(2-bromophenyl)-2,2-dimethylpropanoate |

InChI |

InChI=1S/C15H22BrNO2/c1-14(2,3)19-13(18)15(4,5)12(17)10-8-6-7-9-11(10)16/h6-9,12H,17H2,1-5H3 |

InChI Key |

YKIGOPZQABXDGH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)C(C1=CC=CC=C1Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of tert-butyl esters, including tert-Butyl 3-amino-3-(2-bromophenyl)-2,2-dimethylpropanoate, can be achieved through several methods. One common method involves the reaction of tert-butanol with amino acid derivatives in the presence of anhydrous magnesium sulfate and boron trifluoride diethyl etherate . This method provides good yields and tolerates a variety of amino acid side chains and substituents.

Another method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . This method allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Industrial Production Methods

Industrial production of tert-butyl esters often involves the use of large-scale flow microreactor systems due to their efficiency and sustainability. These systems enable continuous production and can be easily scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-3-(2-bromophenyl)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

tert-Butyl 3-amino-3-(2-bromophenyl)-2,2-dimethylpropanoate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-3-(2-bromophenyl)-2,2-dimethylpropanoate involves its interaction with molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in aromatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Methyl 3-(2-bromophenyl)-2,2-dimethylpropanoate

- Molecular Formula : C₁₂H₁₅BrO₂

- Molecular Weight : 271.15 g/mol

- Key Features: Lacks the amino group at the β-position. Methyl ester instead of tert-butyl ester. Physicochemical Properties: Boiling point 303.8°C, density 1.3 g/cm³, logP 3.73 .

- Reactivity: The absence of the amino group limits its utility in reactions requiring nucleophilic amines. The methyl ester is more hydrolytically labile compared to the tert-butyl ester.

tert-Butyl 2-(aminomethyl)-3-(4-(trifluoromethyl)phenyl)propanoate

- Molecular Formula: C₁₅H₂₀F₃NO₂

- Molecular Weight : 303.23 g/mol

- Key Features: Contains a trifluoromethyl group (electron-withdrawing) at the para position of the phenyl ring. Aminomethyl substituent instead of a direct β-amino group.

- Applications : The CF₃ group enhances metabolic stability in drug candidates, making this compound valuable in medicinal chemistry .

tert-Butyl 3-bromopropanoate

- Molecular Formula : C₇H₁₃BrO₂

- Molecular Weight : 209.08 g/mol

- Key Features: Simpler structure with a bromine atom at the propionate chain. No aromatic or amino substituents.

- Reactivity : Primarily used as an alkylating agent or intermediate in nucleophilic substitutions .

Methyl 2-(3-bromophenyl)-3-(dimethylamino)prop-2-enoate

- Molecular Formula: C₁₂H₁₄BrNO₂

- Molecular Weight : 284.15 g/mol

- Key Features: α,β-unsaturated ester with a dimethylamino group. Bromine at the meta position of the phenyl ring.

- Applications: The conjugated enoate system facilitates cycloaddition reactions, useful in heterocyclic synthesis .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Reactivity Insights

- Steric Effects : The tert-butyl group in the target compound reduces hydrolysis rates compared to methyl esters (e.g., 1.3× slower in basic conditions) .

- Bromine Position : The 2-bromophenyl substituent in the target compound exhibits higher steric hindrance than 3-bromophenyl analogs, influencing regioselectivity in cross-coupling reactions .

- Amino Group Reactivity: The β-amino group enables Schiff base formation or amidation, distinguishing it from non-amino analogs like tert-butyl 3-bromopropanoate .

Biological Activity

Tert-Butyl 3-amino-3-(2-bromophenyl)-2,2-dimethylpropanoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, classified as a tert-butyl ester, contains an amino group and a bromophenyl moiety, which may influence its interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 328.24 g/mol. The structure includes:

- Tert-butyl group : Provides steric hindrance and influences solubility.

- Amino group : Capable of forming hydrogen bonds with biological macromolecules.

- Bromophenyl moiety : Engages in π-π stacking interactions, potentially enhancing binding affinity to protein targets.

Table 1: Structural Features of this compound

| Component | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 328.24 g/mol |

| Functional Groups | Tert-butyl, amino, bromo-substituted phenyl |

The biological activity of this compound is primarily attributed to the interactions facilitated by its functional groups:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, influencing their activity.

- Aromatic Interactions : The bromophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, which may affect enzyme activity or receptor binding.

Preliminary Studies

Preliminary studies indicate that this compound may modulate various biological pathways. Research suggests potential effects on:

- Enzyme Activity : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : It could influence the binding affinity of ligands to their receptors, impacting signaling pathways.

Case Studies

Research into the compound's effects on bacterial virulence factors has shown promise. For example, studies involving the type III secretion system (T3SS) demonstrate that similar compounds can inhibit secretion mechanisms in Gram-negative pathogens, suggesting a potential role for this compound in combating antibiotic resistance .

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Enzyme Modulation | Potential inhibition/activation of enzymes |

| Receptor Interaction | Altered binding affinities |

| Bacterial Inhibition | Inhibition of T3SS in Gram-negative bacteria |

Synthetic Methods

Various synthetic routes have been explored to produce this compound. Common methods involve:

- Nucleophilic Substitution Reactions : Utilizing reagents like sodium azide or lithium aluminum hydride.

- Oxidation and Reduction : Employing potassium permanganate for oxidation processes.

These methods highlight the compound's versatility in organic synthesis and its potential for further modifications to enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.